molecular formula C11H16O B14203891 Cycloundeca-2,8-dien-1-one CAS No. 918410-84-1

Cycloundeca-2,8-dien-1-one

Cat. No.: B14203891
CAS No.: 918410-84-1
M. Wt: 164.24 g/mol
InChI Key: IAZDZGUYCFSWJN-UHFFFAOYSA-N
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Description

Cycloundeca-2,8-dien-1-one is a cyclic ketone featuring conjugated diene moieties at positions 2 and 6. These compounds often exhibit diverse applications, including larvicidal activity and roles in natural product chemistry .

Properties

CAS No.

918410-84-1

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

cycloundeca-2,8-dien-1-one

InChI

InChI=1S/C11H16O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h3,5,8,10H,1-2,4,6-7,9H2

InChI Key

IAZDZGUYCFSWJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC=CC(=O)CCC=CC1

Origin of Product

United States

Preparation Methods

The synthesis of Cycloundeca-2,8-dien-1-one can be achieved through various synthetic routes. One common method involves the cyclization of linear precursors under specific reaction conditions. For instance, the compound can be synthesized by the cyclization of a suitable diene precursor in the presence of a Lewis acid catalyst . Industrial production methods often involve the extraction of the compound from natural sources, such as the essential oil of Zingiber zerumbet .

Chemical Reactions Analysis

Cycloundeca-2,8-dien-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can yield alcohol derivatives. Typical reducing agents used are sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the double bond positions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cycloundeca-2,8-dien-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Geranylacetone Derivatives (e.g., Compound 1f)

Key Similarities and Differences :

  • Structure: Compound 1f (5,9-dimethyl-1-phenyl-3-(2-(3-phenylallylidene)hydrazinyl)deca-4,8-dien-1-one) shares a conjugated dienone backbone with Cycloundeca-2,8-dien-1-one but includes additional substituents (e.g., phenyl and hydrazinyl groups).
  • Biological Activity: Compound 1f demonstrated superior larvicidal activity against Culex quinquefasciatus larvae (LD₅₀: 14.1 µg/mL) compared to geranylacetone (13.9% mortality at 100 µg/mL) . Unlike geranylacetone, which showed 53.1% ichthyotoxicity to Oreochromis mossambicus, compound 1f was non-toxic to non-target aquatic species, highlighting its selectivity .

2,5-Di(cyclopentylidene)cyclopentan-1-one

Key Comparisons :

  • Physical Properties : This compound has a molar mass of 216.32 g/mol and exists as a powder, similar to many cyclic ketones .
  • Stability : It is incompatible with strong oxidizers and decomposes into CO₂ and CO, a reactivity profile likely shared with this compound due to analogous conjugated systems .
  • Toxicity Data: No toxicological information is available, contrasting with the well-documented safety profile of compound 1f .

(2E,8E)-Piperamide-C9:2

Research Findings and Implications

  • Activity vs. Selectivity: Compound 1f’s high larvicidal activity and low non-target toxicity suggest that structural modifications (e.g., hydrazinyl groups) enhance selectivity, a strategy applicable to this compound optimization .
  • Stability Challenges : The decomposition of 2,5-Di(cyclopentylidene)cyclopentan-1-one under oxidative conditions indicates that this compound may require stabilization for industrial applications .
  • Natural vs. Synthetic : The ecological presence of (2E,8E)-Piperamide-C9:2 contrasts with synthetic analogs, highlighting opportunities to explore natural derivatives for reduced environmental impact .

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